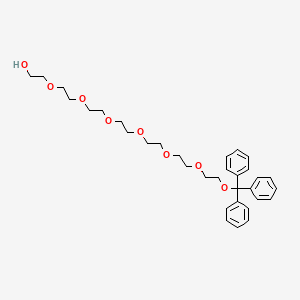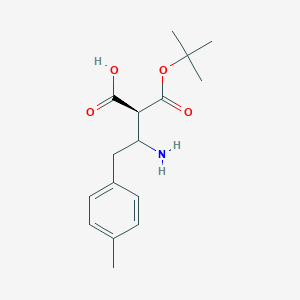
3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyranone ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyranones .
Aplicaciones Científicas De Investigación
3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Another compound with a chloro and phenyl group, but with different functional groups and applications.
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Shares the chloro and phenyl groups but has a different core structure and applications.
Uniqueness
3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one is unique due to its combination of functional groups and the pyranone ring structure.
Propiedades
Número CAS |
76312-44-2 |
|---|---|
Fórmula molecular |
C24H18ClNO2 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
3-chloro-5-methyl-6-phenyl-4-(N-phenylanilino)pyran-2-one |
InChI |
InChI=1S/C24H18ClNO2/c1-17-22(21(25)24(27)28-23(17)18-11-5-2-6-12-18)26(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
Clave InChI |
IUKHCOGQZUDJNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=O)C(=C1N(C2=CC=CC=C2)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


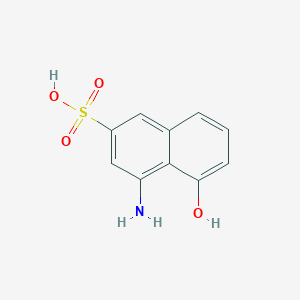
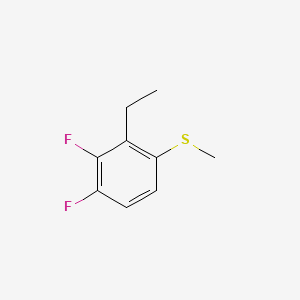
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

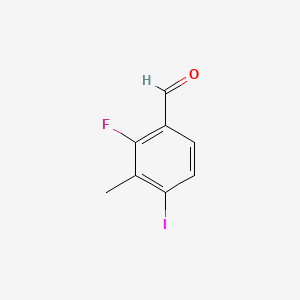
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
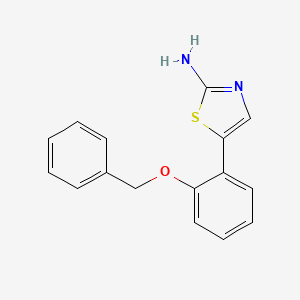
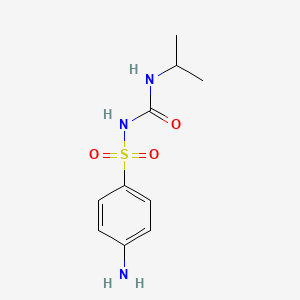
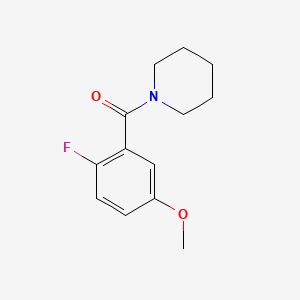

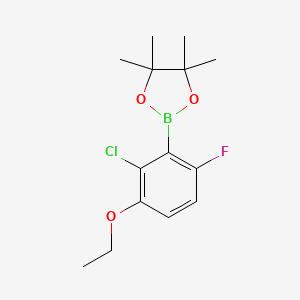
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
